molecular formula C11H15NO3 B1338057 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde CAS No. 27913-86-6

4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde

Cat. No. B1338057
Key on ui cas rn: 27913-86-6
M. Wt: 209.24 g/mol
InChI Key: YSDDPNWGLSGZRC-UHFFFAOYSA-N
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Patent
US05001209

Procedure details

To a solution of 293 g of 4-di-(2-acetoxyethyl) aminobenzaldehyde (see under Example 2b) in 500 ml of dimethyl formamide was added a solution of 54 g of sodium methanolate in 500 ml of methanol. After stirring for 30 minutes at room temperature the reaction mixture was neutralized with acetic acid and concentrated to a small volume. The residue was taken up in 500 ml of water and 500 ml of ethyl acetate. The water layer was separated and extracted six times, each time with a portion of 500 ml of ethyl acetate. The combined organic layers were dried on magnesium sulphate and evaporated. The residue was crystallized from 500 ml of ethyl acetate to yield 156 g of 4-di(2-hydroxyethyl)aminobenzaldehyde with a melting point of 63°-64° C.
Quantity
293 g
Type
reactant
Reaction Step One
Name
sodium methanolate
Quantity
54 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][CH2:5][CH2:6][N:7]([CH2:16][CH2:17][O:18]C(=O)C)[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1)(=O)C.C[O-].[Na+].C(O)(=O)C>CN(C)C=O.CO>[OH:4][CH2:5][CH2:6][N:7]([CH2:16][CH2:17][OH:18])[C:8]1[CH:15]=[CH:14][C:11]([CH:12]=[O:13])=[CH:10][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
293 g
Type
reactant
Smiles
C(C)(=O)OCCN(C1=CC=C(C=O)C=C1)CCOC(C)=O
Name
sodium methanolate
Quantity
54 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C=O)C
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to a small volume
CUSTOM
Type
CUSTOM
Details
The water layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted six times
CUSTOM
Type
CUSTOM
Details
The combined organic layers were dried on magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was crystallized from 500 ml of ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OCCN(C1=CC=C(C=O)C=C1)CCO
Measurements
Type Value Analysis
AMOUNT: MASS 156 g
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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